Aburamycin A is a member of the aburamycin group of antibiotics, which are closely related to the olivomycin family. [, , , ] It was originally isolated from a new species of actinomycete, Chainia munutisclerotica. [, ] Aburamycins, including Aburamycin A, are categorized as methylpentaene antibiotics. [] They are of particular interest in scientific research due to their potential biological activities. []
Chromomycin A2 is isolated from the fermentation broth of Streptomyces griseus. The compound belongs to a group of antibiotics known as chromomycins, which exhibit significant biological activity against a range of cancer cell lines and pathogenic bacteria. Its classification as an aureolic acid highlights its structural features, which include a complex arrangement of sugar moieties attached to a polycyclic aglycone core.
The synthesis of Chromomycin A2 involves several steps, including extraction, chromatography, and crystallization. The typical isolation process includes:
The synthetic routes are complex and require precise control over reaction conditions such as pH, temperature, and solvent systems to maintain the stability and activity of the compound.
Chromomycin A2 has a molecular formula of and a molecular weight of approximately 1211.55 g/mol. The structure consists of a polycyclic aglycone core with multiple sugar units attached, contributing to its biological activity. The specific arrangement of these components allows for effective interaction with DNA and other biomolecules .
Chromomycin A2 undergoes various chemical reactions that modify its structure and biological activity:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions must be carefully controlled to preserve the integrity of Chromomycin A2 while achieving desired modifications .
The mechanism by which Chromomycin A2 exerts its effects primarily involves intercalation into DNA, leading to disruption in replication and transcription processes. This action results in cytotoxic effects on cancer cells, inhibiting cell growth and inducing apoptosis. Studies have shown that Chromomycin A2 can also induce autophagy in melanoma cells, characterized by increased expression of autophagy-related proteins such as LC3-A and LC3-B . Additionally, it has been observed that Chromomycin A2 disrupts Wnt signaling pathways, impacting gene expression related to cell proliferation and survival .
Chromomycin A2 appears as a yellowish powder or crystalline solid. It is soluble in organic solvents but exhibits limited solubility in water.
Chromomycin A2 has several applications in scientific research:
Chromomycin A2 (CMA2) is a glycosylated aromatic polyketide belonging to the aureolic acid family of antitumor antibiotics, which includes mithramycin, olivomycin, and chromomycin A3 [1] [9]. Structurally, CMA2 features a tricyclic aglycone core with two distinct oligosaccharide chains attached at C-2 and C-6 positions. The C-2 chain is a disaccharide of D-olivose, while the C-6 chain consists of a trisaccharide incorporating D-olivose and L-chromose sugar units [6] [8]. This molecular architecture enables sequence-specific binding to GC-rich DNA regions through Mg²⁺-dependent dimerization in the minor groove, effectively inhibiting transcription factors and RNA polymerase activity [1] [3].
CMA2 is distinguished from other chromomycins by its methylation pattern and sugar composition. Unlike chromomycin A3 which has a tri-O-methylated E-olivose unit, CMA2 contains a di-O-methylated chromose sugar, significantly influencing its DNA-binding affinity and pharmacological profile [8]. This structural nuance correlates with CMA2's enhanced cytotoxicity (IC₅₀ values in the nanomolar range) compared to other family members, as demonstrated in tumor cell line screenings [6].
Table 1: Structural Comparison of Chromomycin Variants
Compound | Molecular Formula | Sugar Modifications | DNA-Binding Specificity |
---|---|---|---|
Chromomycin A2 | C₅₉H₈₇O₂₆ | Di-O-methylchromose | High-affinity GC-rich regions |
Chromomycin A3 | C₅₇H₈₂O₂₆ | Tri-O-methyl-E-olivose | Moderate GC affinity |
Chromomycin A9 | C₅₈H₈₄O₂₆ | Mono-O-methylchromose | Intermediate GC affinity |
Mithramycin | C₅₂H₇₆O₂₄ | Trisaccharide chain | Broad GC recognition |
The chromomycin family was first discovered during the golden age of antibiotic discovery (1950s-1960s). Chromomycin A3 was initially isolated in 1958 from Streptomyces griseus strain No. 7 (ATCC 13273), while CMA2 was identified shortly after as "aburamycin A" from Streptomyces aburaviensis [1] [6]. Early research focused primarily on chromomycin A3 due to its relative abundance, leaving CMA2 as a less-studied analog despite indications of superior bioactivity [6].
The marine resurgence in natural product discovery (post-2000) revealed CMA2 production in diverse marine-derived Streptomyces species:
This biogeographic expansion demonstrated that CMA2 production is not species-specific but rather a adaptive metabolic trait among phylogenetically diverse Streptomyces inhabiting nutrient-competitive marine and marine-associated environments [7] [10]. Modern genomics has since revealed that CMA2 biosynthesis is governed by a conserved type II polyketide synthase (PKS) gene cluster spanning ~55 kb, encoding aglycone assembly, glycosylation, methylation, and regulatory functions [7].
Contemporary drug discovery leverages multi-omics approaches to unlock CMA2's therapeutic potential. Genome mining of marine Streptomyces isolates routinely identifies the conserved chromomycin biosynthetic gene cluster (BGC), characterized by genes encoding the polyketide backbone (ChmGI), cyclases (ChmJKL), glycosyltransferases (ChmDI), and methyltransferases (ChmMI) [2] [7]. AntiSMASH analysis of Streptomyces tagetis RG38T revealed a BGC with 100% similarity to the chromomycin A3 cluster, yet it predominantly produces CMA2, suggesting subtle regulatory divergences or post-assembly modifications [7].
The European Union's Horizon-CL6-2025-01-CIRCBIO-14 initiative exemplifies modern bioprospecting, integrating:
CMA2's bioactivity profile positions it as a multi-target therapeutic candidate:
Table 2: Bioactivities of Chromomycin A2 from Marine Bioprospecting
Biological Activity | Mechanistic Basis | Experimental Models | Potency |
---|---|---|---|
Antibacterial | DNA-directed RNA polymerase inhibition | MRSA, Bacillus subtilis, Micrococcus luteus | MIC 0.125–0.5 μg/mL |
Anticancer (Cytotoxic) | G1/S cell cycle arrest; cyclin dysregulation | MALME-3M melanoma, HCT-116 colon cancer | IC₅₀ 6–30 nM (72h) |
Autophagy Induction | LC3-I/II conversion; acidic vacuole formation | MALME-3M melanoma | 30 nM (48h) |
Antidiabetic Potential | β-catenin degradation; PDX1/UCN3 suppression | MIN6 β-cells | EC₅₀ ~20 nM |
Marine sediments and marine-plant rhizospheres represent underexplored reservoirs of CMA2-producing actinomycetes. The unique physicochemical conditions of these habitats (hypersalinity, oligotrophy, symbiosis-derived cues) drive chemical diversification, yielding analogs like demethylchromomycin A2 and chromomycin A9 [7] [8] [10]. These structural variants enable structure-activity relationship (SAR) studies critical for optimizing therapeutic efficacy while mitigating historical toxicity concerns associated with aureolic acids [1] [6].
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